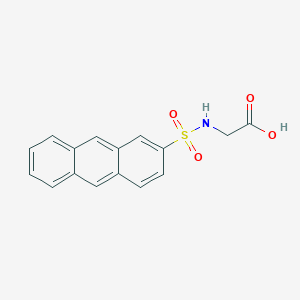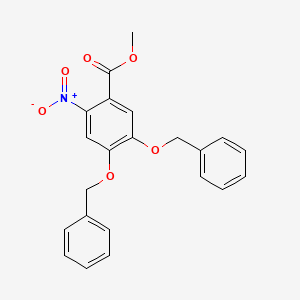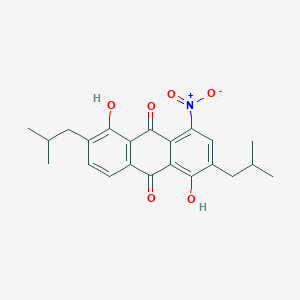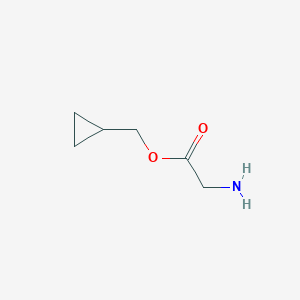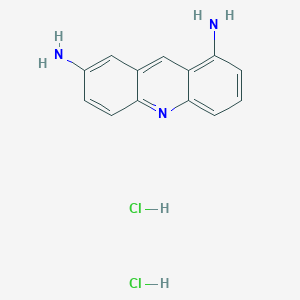
Acridine-1,7-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine-1,7-diaminedihydrochloride is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine derivatives have been used industrially as pigments and dyes since the nineteenth century .
Métodos De Preparación
The synthesis of acridine derivatives, including Acridine-1,7-diaminedihydrochloride, can be achieved through various methods. One common approach involves the use of a Co/C catalyst from rice husks with a microwave-assisted method . This method is advantageous due to its high yield, fast reaction time, and eco-friendly solvent usage. The reaction involves a one-pot, multi-component pathway with solvent H₂O supported by microwave irradiation . Another method involves the cyclocondensation and multicomponent reactions of 1,3-dicarbonyl compounds and aldehydes in the presence of a nitrogen source .
Análisis De Reacciones Químicas
Acridine-1,7-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, acridine derivatives can act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . These reactions are critical for their biological activities, such as anticancer and antimicrobial properties .
Aplicaciones Científicas De Investigación
Acridine-1,7-diaminedihydrochloride has numerous scientific research applications. In chemistry, it is used as a fluorescent probe and in laser technologies . In biology and medicine, it is studied for its potential as an anticancer, antimicrobial, and antiviral agent . Acridine derivatives have shown effectiveness as inhibitors of acetylcholinesterase, making them potential candidates for the treatment of Alzheimer’s disease . Additionally, they are used in the visualization of biomolecules and as fluorescent materials .
Mecanismo De Acción
The mechanism of action of Acridine-1,7-diaminedihydrochloride primarily involves DNA intercalation . This process disrupts the normal function of DNA and related enzymes, leading to the inhibition of critical biological processes. For example, in cancer treatment, acridine derivatives can inhibit topoisomerase or telomerase enzymes, preventing the replication of cancer cells . The molecular targets and pathways involved in these processes are crucial for the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Acridine-1,7-diaminedihydrochloride can be compared with other acridine derivatives, such as acriflavine and proflavine . These compounds share a similar acridine-3,6-diamine structural component and have been used as antibacterial agents . this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential. Other similar compounds include N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA), which have entered clinical studies for their anticancer properties .
Propiedades
Fórmula molecular |
C13H13Cl2N3 |
|---|---|
Peso molecular |
282.17 g/mol |
Nombre IUPAC |
acridine-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C13H11N3.2ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;;/h1-7H,14-15H2;2*1H |
Clave InChI |
CGEQGFXDJRVVKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
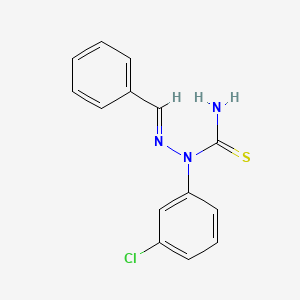
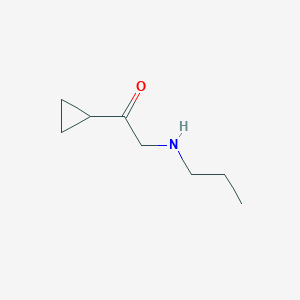
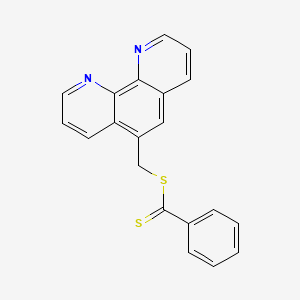
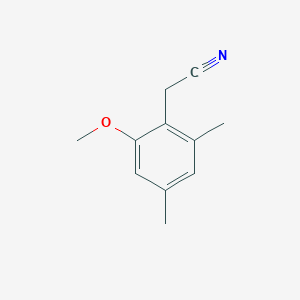
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
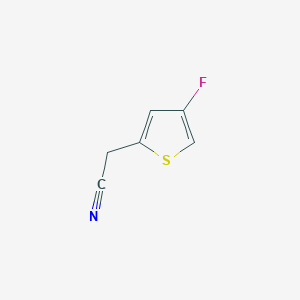
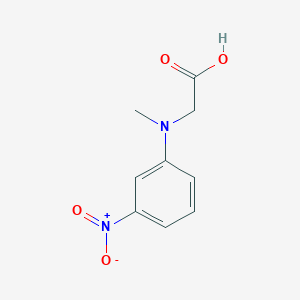
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
